

# Technical Guide: Spectroscopic Analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

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## Compound of Interest

Compound Name: 4-bromo-6-fluoroisoquinolin-1(2H)-one

Cat. No.: B597698

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Disclaimer: Experimental Nuclear Magnetic Resonance (NMR) spectral data for **4-bromo-6-fluoroisoquinolin-1(2H)-one** is not readily available in the public domain as of the last update of this document. The following guide provides a predictive analysis based on established principles of NMR spectroscopy and data from analogous structures. It also outlines the necessary experimental protocols for obtaining and interpreting such data.

## Introduction

**4-bromo-6-fluoroisoquinolin-1(2H)-one** belongs to the isoquinolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.<sup>[1][2]</sup> Isoquinoline and its derivatives have demonstrated a wide range of pharmacological activities, including potential as antitumor, antibacterial, and antihypertensive agents.<sup>[2][3]</sup> The introduction of bromine and fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making this particular derivative a compound of interest for drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.<sup>[4][5]</sup> This guide details the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **4-bromo-6-fluoroisoquinolin-1(2H)-one** and provides a comprehensive methodology for its empirical analysis.

## Predicted NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **4-bromo-6-fluoroisoquinolin-1(2H)-one**. These predictions are derived from the analysis of substituent effects (electronegativity, resonance, and inductive effects) and comparison with structurally related compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **4-bromo-6-fluoroisoquinolin-1(2H)-one**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	6.5 - 6.8	d	~2-3 (JH3-NH)
H-5	7.2 - 7.4	dd	~9 (JH5-H7), ~2.5 (JH5-F)
H-7	7.5 - 7.7	dd	~9 (JH7-H5), ~4.5 (JH7-F)
H-8	8.0 - 8.2	d	~9 (JH8-H7)
N-H (H-2)	10.0 - 12.0	br s	-

Predicted in a polar aprotic solvent like DMSO-d<sub>6</sub>. Chemical shifts and multiplicities are estimations and may vary based on solvent and experimental conditions.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **4-bromo-6-fluoroisoquinolin-1(2H)-one**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity (due to F)	Predicted Coupling Constant (JCF, Hz)
C-1 (C=O)	160 - 165	s	-
C-3	100 - 105	s	-
C-4	95 - 100	s	-
C-4a	135 - 140	d	~5-10
C-5	115 - 120	d	~20-25
C-6	160 - 165	d	~240-250
C-7	110 - 115	d	~20-25
C-8	125 - 130	d	~5-10
C-8a	120 - 125	s	-

Predicted in a polar aprotic solvent like DMSO-d<sub>6</sub>. The C-F coupling constants are estimations.

## Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.

## Sample Preparation

- Compound Purity: Ensure the sample of **4-bromo-6-fluoroisoquinolin-1(2H)-one** is of high purity (>95%), as impurities will complicate spectral analysis.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For polar compounds like isoquinolinones, DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub> are often good choices. The choice of solvent will affect the chemical shifts, particularly for exchangeable protons like the N-H.[6]
- Concentration:

- For  $^1\text{H}$  NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[7]
- For  $^{13}\text{C}$  NMR, a higher concentration of 50-100 mg is recommended due to the low natural abundance of the  $^{13}\text{C}$  isotope.[7]
- Procedure:
  - Accurately weigh the desired amount of the compound into a clean, dry vial.
  - Add the deuterated solvent (typically 0.6-0.7 mL) using a clean pipette.
  - Gently swirl or vortex the vial to ensure the sample is completely dissolved.[8]
  - Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
  - Cap the NMR tube securely and label it clearly.[7]

## NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required.

- $^1\text{H}$  NMR Spectroscopy:
  - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
  - Spectral Width: 12-16 ppm, centered around 6-8 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay (d1): 1-5 seconds.
  - Number of Scans: 8-16 scans, depending on the sample concentration.
  - Temperature: 298 K (25 °C).
- $^{13}\text{C}$  NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 220-250 ppm, centered around 120-130 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.
- 2D NMR (Optional but Recommended):
  - COSY (Correlation Spectroscopy): To establish H-H coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments.

## Visualization of Experimental Workflow

The logical flow from sample handling to final data analysis is a critical process for ensuring data integrity and accurate structural elucidation.

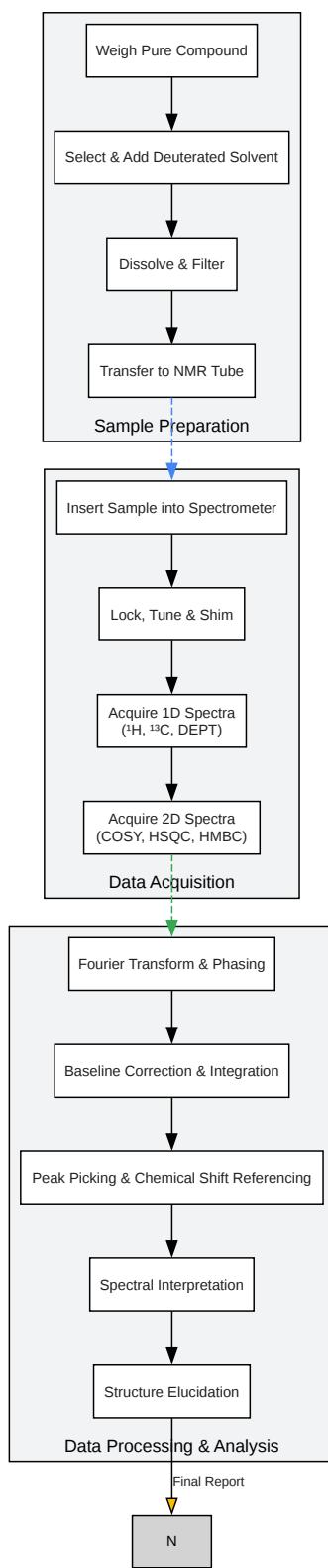


Figure 1: NMR Analysis Workflow

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Caption: Logical workflow for NMR sample preparation, data acquisition, and structural analysis.

## Potential Biological Significance

While the specific biological activity of **4-bromo-6-fluoroisoquinolin-1(2H)-one** is not documented, the isoquinolinone core is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a multitude of therapeutic applications. For instance, substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-kinase (ROCK), a target for cardiovascular diseases.<sup>[1]</sup> Furthermore, the broader family of isoquinoline alkaloids exhibits significant activities, including antibacterial, antiviral, and anticancer properties.<sup>[2][3][9]</sup> The strategic placement of bromo and fluoro substituents on the isoquinolinone ring is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. Therefore, **4-bromo-6-fluoroisoquinolin-1(2H)-one** represents a valuable candidate for biological screening in various therapeutic areas.

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